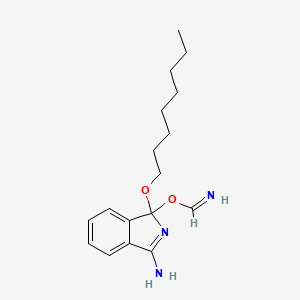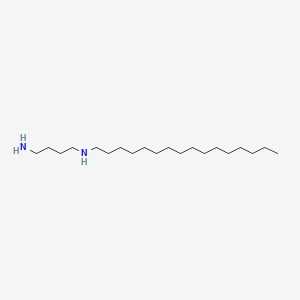
methyl (3S)-3-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-3-methylhexanoate: is an organic compound belonging to the ester family. It is characterized by a methyl group attached to the third carbon of a hexanoate chain, with the specific stereochemistry denoted by the (3S) configuration. This compound is often used in various chemical syntheses and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl (3S)-3-methylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of (3S)-3-methylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation to obtain the desired ester in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl (3S)-3-methylhexanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products:
Oxidation: (3S)-3-methylhexanoic acid or corresponding ketones.
Reduction: (3S)-3-methylhexanol.
Substitution: Various alkylated or arylated derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl (3S)-3-methylhexanoate is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds. Its stereochemistry makes it valuable in asymmetric synthesis.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis. It also serves as a model compound in pharmacokinetic studies to understand ester metabolism.
Industry: Industrially, this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of methyl (3S)-3-methylhexanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to the formation of tetrahedral intermediates, which then collapse to yield the final products. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid.
Vergleich Mit ähnlichen Verbindungen
Methyl hexanoate: Lacks the methyl group at the third carbon, making it less sterically hindered.
Ethyl (3S)-3-methylhexanoate: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and physical properties.
Uniqueness: Methyl (3S)-3-methylhexanoate’s unique stereochemistry and specific functional groups make it particularly useful in chiral synthesis and as a model compound in various research applications. Its distinct odor also makes it valuable in the fragrance industry.
Eigenschaften
CAS-Nummer |
116169-10-9 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
methyl (3S)-3-methylhexanoate |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(2)6-8(9)10-3/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
VPROXMOZLPCRJN-ZETCQYMHSA-N |
Isomerische SMILES |
CCC[C@H](C)CC(=O)OC |
Kanonische SMILES |
CCCC(C)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


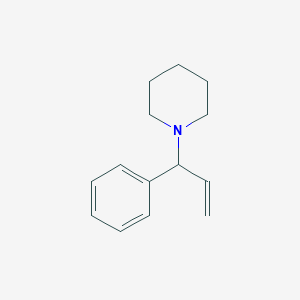

![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
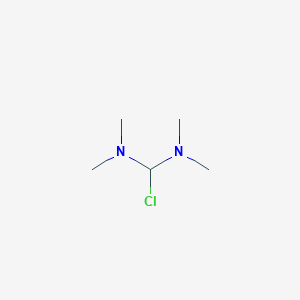


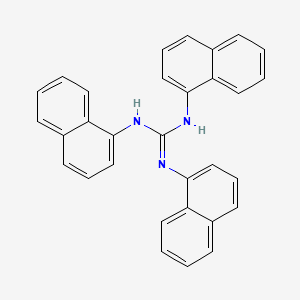
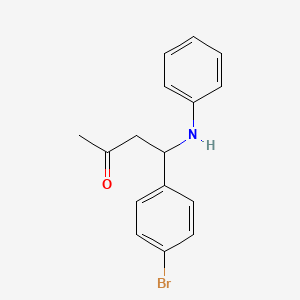
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)

